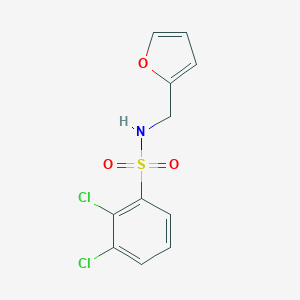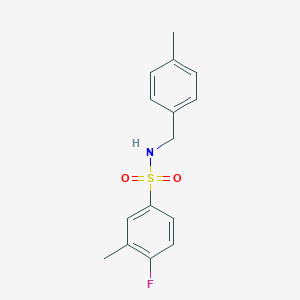
Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)-, also known as DCFS, is a synthetic compound that has been widely used in scientific research. DCFS belongs to the class of sulfonamides, which are known for their antibacterial properties. However, DCFS has been primarily used as a tool compound in various research studies due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- is known to inhibit the activity of certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes. The mechanism of action of Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- involves the binding of the compound to the active site of the enzyme, which prevents the substrate from binding and inhibits the catalytic activity of the enzyme. This inhibition results in various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- has been shown to have various biochemical and physiological effects, which are primarily due to its inhibition of carbonic anhydrases. This inhibition results in the reduction of bicarbonate production and pH regulation, leading to acidosis. Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize and purify, making it a cost-effective tool compound for research studies. However, Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Zukünftige Richtungen
There are several future directions for research on Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)-, including the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further investigation into the mechanism of action of Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- and its potential therapeutic applications is needed. Finally, the synthesis of new derivatives of Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- with improved properties and reduced toxicity could lead to the development of more effective tool compounds for scientific research.
Synthesemethoden
Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- can be synthesized through a multistep process, starting with the reaction of 2-furanylmethylamine with 2,3-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with sulfonamide to yield Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)-. The synthesis of Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)- has also been used as a tool compound in various biochemical and physiological studies to investigate the mechanism of action of certain enzymes and proteins.
Eigenschaften
Molekularformel |
C11H9Cl2NO3S |
|---|---|
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
2,3-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
InChI-Schlüssel |
GQUULNFQOMHTCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)


![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)

![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)



![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)